molecular formula C7H18ClN3O2S B13496296 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

Cat. No.: B13496296
M. Wt: 243.76 g/mol
InChI Key: QRQNMPAJKRHNSP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a synthetic small molecule characterized by a pyrrolidine ring substituted with a sulfonamide group and an aminomethyl moiety. The dimethylamine group at the sulfonamide nitrogen and the protonated aminomethyl side chain contribute to its physicochemical properties, such as solubility and basicity.

Properties

Molecular Formula

C7H18ClN3O2S

Molecular Weight

243.76 g/mol

IUPAC Name

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(10)6-8;/h7H,3-6,8H2,1-2H3;1H

InChI Key

QRQNMPAJKRHNSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC1CN.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Introduction of the sulfonamide group onto a pyrrolidine ring
  • Functionalization at the 2-position with an aminomethyl group
  • Formation of the hydrochloride salt for stability and handling

The process requires controlled reaction conditions such as temperature, solvent choice, and use of catalysts or bases to optimize yield and purity.

Method 1: Chlorosulfonation of N,N-Dimethylpyrrolidine Followed by Aminomethylation

Process Description:

  • Step 1: Chlorosulfonation of N,N-dimethylpyrrolidine to form the sulfonyl chloride intermediate. This step typically requires elevated temperatures (~140 °C) and careful control to avoid side reactions.
  • Step 2: Reaction of the sulfonyl chloride intermediate with aminomethyl reagents to introduce the aminomethyl group at the 2-position.
  • Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid.

Key Conditions:

Step Reagents/Conditions Temperature Notes
1 Chlorosulfonic acid or SO2Cl2 ~140 °C Controlled addition to avoid decomposition
2 Aminomethylating agent (e.g., formaldehyde + amine) Room temperature to mild heating pH control important for selectivity
3 HCl gas or aqueous HCl 20-25 °C To form stable hydrochloride salt

Advantages:

  • Straightforward sulfonylation chemistry
  • Well-established industrial protocols

Limitations:

  • Requires handling of corrosive chlorosulfonation reagents
  • Elevated temperature control necessary

Method 2: Multi-Step Synthesis via Pyridine Glycine Imine Derivatives (Patent-Inspired Process)

This method is derived from a patented process for preparing 2-aminomethylpyridine derivatives, adaptable for pyrrolidine sulfonamide analogues.

Process Steps:

  • Step A: Formation of benzophenone glycine imine derivative (BPGI) by condensation of benzophenone with glycine ethyl ester hydrochloride in toluene with para-toluenesulfonic acid catalyst.
  • Step B: Reaction of BPGI with a pyrrolidine derivative bearing a leaving group (e.g., chlorine) in the presence of a dry inorganic base (K2CO3 or NaH) and phase transfer catalyst (e.g., tetraethylammonium bromide) in an aprotic polar solvent such as propionitrile.
  • Step C: Acid hydrolysis with aqueous hydrochloric acid at 20-25 °C to obtain the pyrrolidine glycine ester hydrochloride.
  • Step D: Reflux in water to convert the ester hydrochloride into the target sulfonamide hydrochloride.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Catalysts/Bases Solvent
A Benzophenone + glycine ethyl ester HCl + p-TsOH 110-115 °C Para-toluenesulfonic acid Toluene
B BPGI + pyrrolidine derivative + K2CO3/NaH + NEt4Br Reflux Dry inorganic base, phase transfer catalyst Propionitrile
C Addition of aqueous HCl 20-25 °C - -
D Reflux in water Reflux (~100 °C) - Water

Notes:

  • The phase transfer catalyst facilitates the reaction between organic and inorganic phases.
  • The use of dry inorganic base is critical to avoid hydrolysis during the coupling step.
  • The mild acid hydrolysis preserves the integrity of the sulfonamide group.

Method 3: Selective Reduction and Functionalization of N-Substituted 2-Aminomethylpyrrolidines

This approach is based on selective reduction methods for N-substituted 2-aminomethylpyrrolidines, which can be adapted for the dimethyl sulfonamide derivative.

Key Points:

  • Reduction of nitrimethylene groups to aminomethyl groups using selective hydride reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under carefully controlled conditions to avoid hydrogenation of unsaturated side chains.
  • Avoidance of over-reduction or side reactions by controlling temperature and reagent addition rates.
  • Final sulfonylation carried out post-reduction to introduce the sulfonamide group.

Example Conditions:

Step Reagents/Conditions Temperature Notes
Selective reduction LiAlH4 or catalytic H2 0-25 °C Avoids saturation of side chains
Sulfonylation Chlorosulfonic acid or sulfonyl chloride Room temperature to mild heating Post-reduction functionalization

Comparative Data Table of Preparation Methods

Feature Method 1: Chlorosulfonation Method 2: Pyridine Glycine Imine Route Method 3: Selective Reduction
Number of Steps 3 4 3
Key Reagents Chlorosulfonic acid, aminomethylating agents Benzophenone, glycine ester, pyrrolidine derivative LiAlH4 or H2, sulfonyl chloride
Reaction Temperature Range 20-140 °C 20-115 °C 0-25 °C
Use of Catalysts No specific catalyst Para-toluenesulfonic acid, phase transfer catalyst No catalyst, hydride reagent
Solvents Various, including chlorosulfonation solvents Toluene, propionitrile, water Ether or THF for reduction
Yield and Purity Moderate to high High Moderate
Industrial Scalability Moderate High Moderate
Safety Considerations Handling corrosive reagents Requires dry conditions and careful base handling Sensitive to moisture, pyrophoric reagents

Research Results and Analysis

  • The pyridine glycine imine derivative method (Method 2) is favored for industrial scale synthesis due to its high yields, mild conditions, and well-defined reaction steps, as supported by patent EP1422220A1 and related literature.
  • Chlorosulfonation (Method 1) remains a classic approach but requires stringent control of reaction parameters to avoid side products and degradation.
  • Selective reduction methods (Method 3) provide routes to functionalized aminomethylpyrrolidines but involve handling reactive hydride reagents, limiting their ease of use.
  • Reaction monitoring by liquid chromatography and control of pH and temperature are critical in all methods to ensure product purity and reproducibility.
  • Hydrochloride salt formation at the final stage enhances compound stability and facilitates handling and storage.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolidine-sulfonamide scaffold contrasts with Milnacipran’s cyclopropane-carboxamide core, which is critical for its serotonin-norepinephrine reuptake inhibition .
  • The sulfonamide group in the target compound and 3-(aminomethyl)-1-methylpyrazole analog may enhance hydrogen-bonding interactions compared to Milnacipran’s carboxamide .
  • PF-04455242’s biphenyl-pyrrolidine structure introduces bulkier aromatic groups, likely improving membrane permeability but reducing solubility compared to the target compound .

Pharmacological Activity

  • Milnacipran Hydrochloride: Approved for fibromyalgia, it inhibits serotonin/norepinephrine reuptake via its cyclopropane-carboxamide structure. The phenyl group and diethyl substituents enhance lipophilicity and CNS penetration .
  • 3-(Aminomethyl)-1-methylpyrazole Sulfonamide: Sulfonamide-containing analogs are often associated with enzyme inhibition (e.g., carbonic anhydrase). The pyrazole ring may confer metabolic stability .
  • PF-04455242 : Targets kinases or GPCRs due to its sulfonyl-pyrrolidine-biphenyl motif. The biphenyl group likely enhances target affinity but increases molecular weight .
  • Target Compound : The absence of aromatic groups (vs. Milnacipran or PF-04455242) may reduce off-target binding. Its dimethylamine substituent could modulate basicity, influencing ion channel interactions.

Physicochemical Properties

Property Target Compound Milnacipran 3-(Aminomethyl)-1-methylpyrazole
Solubility High (polar sulfonamide) Moderate (lipophilic phenyl) Moderate (pyrazole ring)
LogP (Estimated) ~0.5 ~2.1 ~0.8
pKa ~9.5 (aminomethyl), ~1.5 (sulfonamide) ~9.8 (amine) ~8.9 (amine)

Notes:

  • The sulfonamide’s acidic proton (pKa ~1.5) may enhance protein binding in physiological conditions .

Biological Activity

2-(Aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique pyrrolidine structure, which contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research.

PropertyValue
CAS Number 2694729-30-9
Molecular Formula C7H14N2O2S·HCl
Molecular Weight 210.72 g/mol
IUPAC Name This compound
Solubility Soluble in water

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with various receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes, contributing to its therapeutic effects in conditions such as glaucoma and certain types of edema.

Inhibitory Effects

Research has demonstrated that this compound exhibits significant inhibitory effects against several key enzymes:

  • Carbonic Anhydrase Inhibition : The compound has been shown to inhibit carbonic anhydrase activity, which is critical for maintaining acid-base balance in physiological systems.
  • Urease Inhibition : Studies indicate that derivatives of sulfonamides can effectively inhibit urease, an enzyme associated with various bacterial infections and conditions like kidney stones .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound, suggesting its potential role in mitigating oxidative stress. This property is particularly beneficial in treating neurodegenerative diseases where oxidative damage is a contributing factor.

Antimicrobial Properties

The compound's sulfonamide structure suggests potential antimicrobial activity. Sulfonamides are traditionally known for their bacteriostatic effects against a variety of Gram-positive and Gram-negative bacteria. This has been validated through various in vitro studies demonstrating efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition profile of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established inhibitors, highlighting its potential as a lead compound for further development .

Neuroprotective Effects

Another research article focused on the neuroprotective effects of this compound, suggesting that its antioxidant properties could be harnessed for treating Alzheimer's disease. The study utilized animal models to demonstrate reduced markers of oxidative stress following treatment with the compound .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride?

Methodological Answer: The synthesis typically involves two key steps:

Sulfonamide Formation : Reacting a pyrrolidine derivative (e.g., 2-(aminomethyl)-N,N-dimethylpyrrolidine) with a sulfonyl chloride under controlled conditions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to enhance reaction efficiency .

Hydrochloride Salt Formation : Treating the free base with hydrochloric acid to improve solubility and crystallinity. The reaction is monitored via TLC or HPLC to ensure completion .

Q. Table 1: Key Reaction Parameters

ParameterCondition
SolventDMF, DMSO, or dichloromethane
Temperature0–25°C (depending on reactivity)
PurificationRecrystallization or column chromatography

Q. How does the hydrochloride form affect the compound’s physicochemical properties?

Methodological Answer: The hydrochloride salt significantly enhances aqueous solubility, making it suitable for biological assays. For example:

  • Solubility : The free base may exhibit limited water solubility (~1–5 mg/mL), while the hydrochloride form increases solubility to >50 mg/mL due to ionic interactions .
  • Stability : The hydrochloride salt improves thermal stability, as confirmed by differential scanning calorimetry (DSC) studies .

Recommended Characterization Techniques:

  • UV-Vis Spectroscopy : Quantify solubility in buffer solutions (pH 1–7.4).
  • X-ray Crystallography : Confirm salt formation and crystal structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structural elucidation?

Methodological Answer: Contradictions often arise from dynamic rotational processes or proton exchange. Strategies include:

Variable Temperature (VT) NMR : Identify rotational barriers in the pyrrolidine ring by observing splitting patterns at low temperatures (−40°C to 25°C) .

2D NMR (COSY, HSQC) : Assign overlapping signals in the aminomethyl and sulfonamide regions. For example, HSQC can correlate ¹H-¹³C signals for the N,N-dimethyl groups .

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm) RangeCoupling Partners
Pyrrolidine CH₂1.8–2.5Adjacent NH₂
Sulfonamide (SO₂N)3.1–3.5Dimethylamino
Hydrochloride (NH⁺)8.0–10.0Solvent (D₂O)

Q. What experimental strategies are effective for studying receptor binding affinity?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize the target receptor (e.g., GPCRs) on a sensor chip and measure binding kinetics (kₐ, k𝒹) at varying compound concentrations .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

Key Considerations:

  • Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions.
  • Control Experiments : Include a known antagonist (e.g., atropine) to validate assay sensitivity .

Q. How can metabolic stability be assessed in vitro?

Methodological Answer:

Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 0–60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition, which informs drug-drug interaction risks .

Q. Table 3: Metabolic Stability Parameters

ParameterConditionOutcome (Example)
t₁/₂ in HLMs37°C, NADPH cofactor28 minutes
CYP3A4 InhibitionIC₅₀ (μM)>50 (low risk)

Q. What computational methods aid in predicting the compound’s pharmacokinetic profile?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict passive diffusion and blood-brain barrier permeability .

QSAR Models : Use descriptors like logP (2.1) and topological polar surface area (TPSA: 75 Ų) to estimate oral bioavailability .

Key Software Tools:

  • Schrödinger Suite : For docking studies with target receptors.
  • ADMET Predictor : For absorption and toxicity profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents. Resolve by:

Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms .

Karl Fischer Titration : Quantify residual water/solvents that artificially alter solubility .

Recommendation: Standardize protocols (e.g., USP <911> for solubility testing) to ensure reproducibility .

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